4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile
Description
Properties
Molecular Formula |
C7H4ClN5 |
|---|---|
Molecular Weight |
193.59 g/mol |
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3 |
InChI Key |
DNMMKOBSZSPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile typically involves a multi-step process. One common synthetic route starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. For example, studies have shown that 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction . These compounds have been tested against several cancer types, demonstrating efficacy in preclinical models.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Certain derivatives have shown promise as sigma-1 receptor ligands, which are implicated in neuroprotection and the modulation of neurodegenerative diseases . The ability to selectively target these receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Utility
Building Block for Complex Molecules
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile serves as an essential intermediate in the synthesis of more complex pyrazolo[3,4-d]pyrimidine derivatives. Its structure allows for various functionalizations at different positions on the ring system, facilitating the development of new compounds with tailored pharmacological profiles. For instance, reactions with amines or other nucleophiles can yield diverse derivatives that may possess enhanced biological activity or selectivity .
Case Study 1: Antitumor Activity
A study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated that substituents at the 6-position significantly influenced their antitumor activity. Compounds synthesized from 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibited IC50 values in the micromolar range against various cancer cell lines, indicating substantial anticancer potential .
Case Study 2: Neuroprotective Properties
In another investigation, researchers evaluated the neuroprotective effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on neuronal cell cultures subjected to oxidative stress. The results showed that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold led to increased cell viability and reduced apoptosis markers compared to controls. This suggests that these compounds could be further developed into therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential.
Comparison with Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Replaces the carbonitrile group at position 6 with a chloromethyl substituent.
- Synthesis: Synthesized via a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate and chloroacetonitrile, yielding 83% of the intermediate pyrimidinone, followed by chlorination .
- Functionality: Serves as a reactive intermediate for synthesizing disubstituted derivatives.
Pyrido[2,3-d]pyrimidine Derivatives
Compounds such as 3d–3g and 4a–4d (from –6) feature a pyrido[2,3-d]pyrimidine core with varied substituents:
- Structural Differences : The pyrido[2,3-d]pyrimidine system replaces the pyrazole ring with a pyridine moiety, altering electronic properties and ring planarity.
- Synthesis : Synthesized via multi-step reactions involving alkylation and cyclization, with yields ranging from 21.7% to 57.8% .
- Functional Groups : Include methoxy, bromophenyl, and hydroxy groups, which influence solubility and target affinity. For example, 3d (30.5% yield) contains a 4-hydroxy-3-methoxyphenyl group, while 4c (28.1% yield) has a methoxyphenyl-oxoethyl chain .
Other Pyrazolo-Based Compounds
- Pyrazolo[3,4-b]pyridin-6-ones (): Feature a pyridinone ring instead of pyrimidine, reducing aromaticity and altering hydrogen-bonding capacity. These are typically synthesized in ionic liquids (e.g., [bmim][BF4]) and lack reported kinase inhibition activity .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c] derivatives (): Fused triazole-pyrazole systems with cyano groups. While structurally distinct, the cyano moiety may confer similar electronic effects to the target compound’s carbonitrile group .
Biological Activity
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the biological mechanisms underlying its activity, supported by various studies and case reports.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-amino-1H-pyrazole derivatives with appropriate reagents. The synthesis typically results in high yields and can be modified to produce various derivatives with potentially enhanced biological activity .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-D]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally related to 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine have shown antiproliferative effects against several cancer cell lines, including HeLa and MDA-MB-231. The mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and proliferation .
Table 1: Antiproliferative Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine | HeLa | 0.058 |
| Related Derivative A | MDA-MB-231 | 0.035 |
| Related Derivative B | A549 | 0.021 |
Phosphodiesterase Inhibition
Another area of interest is the compound's role as a phosphodiesterase (PDE) inhibitor. Studies have demonstrated that pyrazolopyrimidine derivatives can inhibit PDE-V, which is implicated in various diseases, including cancer and pulmonary hypertension. This inhibition leads to increased levels of cyclic nucleotides, promoting antitumor effects and improving vascular function .
Sigma Receptor Activity
The sigma receptors have been identified as significant targets for pain management therapies. Pyrazolo[3,4-D]pyrimidines have been shown to act as selective sigma-1 receptor antagonists, leading to potential applications in treating neuropathic pain conditions. The pharmacological profile suggests a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for these compounds .
Case Studies
Several case studies illustrate the practical applications of 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine derivatives:
- Study on Anticryptosporidial Activity : A series of pyrazolopyrimidine compounds were screened for their efficacy against Cryptosporidium parvum, showing promising results in inhibiting parasite growth in vitro and in vivo models. This highlights the potential for these compounds in treating cryptosporidiosis, particularly in immunocompromised patients .
- Pain Management Trials : Clinical trials involving sigma receptor ligands derived from pyrazolo[3,4-D]pyrimidines demonstrated significant analgesic effects in animal models of chronic pain. These findings support further investigation into their use as therapeutic agents for pain relief .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile?
- Methodological Answer : The compound is typically synthesized via cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives. For example, reacting 5-amino-1-methylpyrazole-4-carbonitrile with formic acid under reflux conditions generates the pyrazolo[3,4-d]pyrimidine core. Subsequent chlorination at the 4-position using POCl₃ or PCl₃, followed by nitrile introduction at the 6-position, completes the synthesis. Reaction conditions (temperature, solvent, and catalyst) significantly influence yield and purity .
- Key Considerations :
- Use of anhydrous conditions to avoid side reactions.
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment (>95% recommended for research-grade material).
- IR Spectroscopy : Identification of nitrile (C≡N) and C-Cl stretches.
Q. What safety protocols are mandatory during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- First Aid : Immediate skin decontamination with water; seek medical attention if exposed .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation.
- Machine Learning (ML) : Training models on existing pyrazolopyrimidine syntheses to recommend optimal conditions (e.g., solvent, temperature).
- Case Study : ICReDD’s approach integrates computational screening with experimental validation, shortening development time by 30–50% .
Q. How to resolve contradictions in reported reaction yields or byproduct formation?
- Methodological Answer :
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., stoichiometry, catalyst loading) to identify critical factors.
- Byproduct Analysis : LC-MS or GC-MS to trace undesired products; adjust reaction conditions (e.g., lower temperature) to suppress side reactions.
- Example : A related synthesis achieved 52.7% yield by optimizing HCl concentration and heating duration .
Q. What strategies enhance regioselectivity in functionalizing pyrazolopyrimidine derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to direct substitution to the 4- or 6-positions.
- Catalytic Control : Use transition-metal catalysts (e.g., Pd) for selective cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
